Phellopterin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

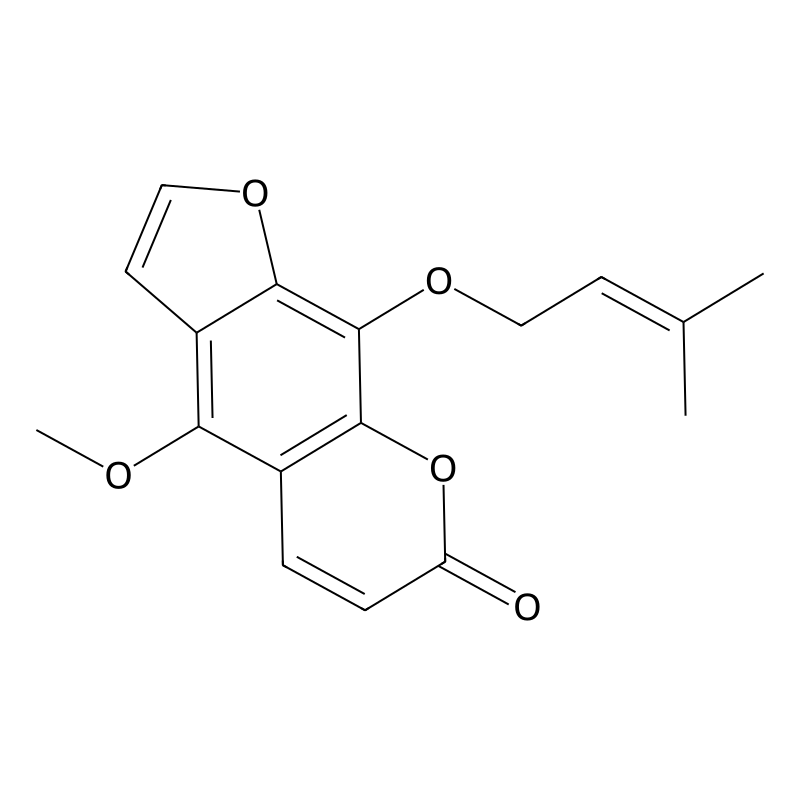

Phellopterin is a naturally occurring furanocoumarin compound primarily isolated from the roots of Angelica dahurica, a plant traditionally used in Chinese medicine. It possesses a unique chemical structure characterized by a furan ring fused to a coumarin moiety, which contributes to its diverse biological activities. Phellopterin has been studied for its potential therapeutic effects, particularly in metabolic disorders and inflammatory conditions.

Antidiabetic Potential

Studies suggest that phellopterin may possess antidiabetic properties. Research has shown that phellopterin can:

- Enhance adipocyte differentiation: A study found that phellopterin promoted the differentiation of preadipocytes into mature fat cells, potentially improving insulin sensitivity and reducing blood sugar levels [].

- Improve blood glucose and lipid profiles: In mice with induced type 2 diabetes, phellopterin administration significantly reduced blood glucose, triglycerides, and total cholesterol levels, suggesting potential benefits for diabetes management [].

These findings warrant further investigation to understand the underlying mechanisms of phellopterin's antidiabetic effects and its potential use in developing therapeutic strategies for diabetes.

Other Potential Applications

Research has also explored the potential applications of phellopterin in other areas:

- Insecticidal activity: Phellopterin has been shown to exhibit insecticidal properties against various insects [].

- Antioxidant effects: Studies suggest that phellopterin possesses antioxidant capabilities, potentially contributing to its potential health benefits [].

- Anticancer properties: In vitro studies have demonstrated phellopterin's ability to inhibit the growth of some cancer cell lines [].

- Hormonal effects: Phellopterin may increase the release of luteinizing hormone, a hormone involved in reproduction [].

- Hydrolysis: Under acidic or basic conditions, phellopterin can hydrolyze to yield phenolic compounds.

- Oxidation: The presence of hydroxyl groups allows for oxidation reactions, potentially forming quinones or other derivatives.

- Substitution Reactions: The furan and coumarin rings can be targets for electrophilic substitution, leading to the formation of new derivatives with modified biological activities.

These reactions play a crucial role in the compound's reactivity and interaction with biological systems.

Phellopterin exhibits significant biological activities, including:

- Anti-diabetic Effects: It enhances insulin sensitivity and promotes adipocyte differentiation, making it a potential candidate for diabetes treatment. Studies have shown that phellopterin can lower blood glucose levels in diabetic models by modulating pathways associated with insulin signaling and adipogenesis .

- Anti-inflammatory Properties: Phellopterin has demonstrated the ability to reduce inflammation, particularly in conditions like atopic dermatitis and diabetic wound healing. It works by inhibiting pro-inflammatory cytokines and pathways such as the signal transducer and activator of transcription 3 (STAT3) signaling pathway .

- Antioxidant Activity: The compound also exhibits antioxidant properties, which contribute to its protective effects against oxidative stress-related diseases.

Phellopterin has several applications across various fields:

- Pharmaceuticals: Due to its anti-diabetic and anti-inflammatory properties, phellopterin is being explored as a therapeutic agent for metabolic disorders and inflammatory diseases.

- Cosmetics: Its anti-inflammatory effects make it suitable for use in skincare products aimed at treating conditions like acne or eczema.

- Nutraceuticals: Phellopterin may be incorporated into dietary supplements aimed at improving metabolic health.

Research on phellopterin's interactions highlights its potential as a therapeutic agent:

- Insulin Sensitivity: Studies indicate that phellopterin enhances insulin sensitivity by modulating adipocyte differentiation through pathways involving peroxisome proliferator-activated receptor gamma (PPARγ) .

- Wound Healing: In diabetic models, phellopterin cream has shown efficacy in promoting wound healing by reducing inflammation and enhancing cellular proliferation via SIRT1 activation .

- Inflammation Modulation: Phellopterin's ability to inhibit cytokine production suggests its potential role in managing chronic inflammatory conditions .

Phellopterin shares structural similarities with other furanocoumarins and coumarins. Here are some notable compounds for comparison:

| Compound | Source | Biological Activity | Unique Features |

|---|---|---|---|

| Bergapten | Angelica dahurica | Antioxidant, anti-inflammatory | Known for UV protection |

| Imperatorin | Angelica dahurica | Anti-inflammatory, analgesic | Stronger analgesic properties |

| Psoralen | Ficus psoralea | Photochemotherapy, immunomodulatory | Used in treating skin disorders |

| Coumarin | Various plants | Anticoagulant, anti-cancer | Basic structure of furanocoumarins |

Phellopterin is unique due to its specific combination of anti-diabetic effects and its mechanism of action involving PPARγ modulation, which distinguishes it from other similar compounds that may not exhibit such comprehensive metabolic benefits.

Botanical Sources and Ethnopharmacological Context

Phellopterin represents a significant furanocoumarin compound with the molecular formula C₁₇H₁₆O₅ and molecular weight of 300.31 grams per mole, classified as a member of the 5-methoxypsoralens [1]. This naturally occurring compound demonstrates widespread distribution across multiple plant families, with particularly notable concentrations in species utilized within traditional medicinal systems [2].

| Plant Species | Family | Plant Part | Traditional Use Context |

|---|---|---|---|

| Angelica dahurica | Apiaceae | Roots | Traditional Chinese Medicine |

| Poncirus trifoliata | Rutaceae | Fruits | Oriental medicine for allergic inflammation |

| Melicope triphylla | Rutaceae | Unknown | Unknown |

| Komarovia anisosperma | Apiaceae | Unknown | Unknown |

| Esenbeckia ovata | Rutaceae | Leaves | Unknown |

| Esenbeckia litoralis | Rutaceae | Bark, trunk wood | Unknown |

| Citrus species (various) | Rutaceae | Peel and pulp | Food consumption |

| Wild celery | Apiaceae | Unknown | Food consumption |

| Lemon | Rutaceae | Fruit | Food consumption |

| Lime | Rutaceae | Fruit | Food consumption |

The compound exhibits practical insolubility in water and functions as an extremely weak basic compound based on its predicted acid dissociation constant [1]. Phellopterin can be found in common dietary sources including lemon, lime, and wild celery, making it a potential biomarker for the consumption of these food products [1].

Angelica dahurica as Primary Biosynthetic Reservoir

Angelica dahurica represents the most extensively studied and primary natural source of phellopterin biosynthesis [2] [9]. The roots of this Apiaceae family member serve as the principal biosynthetic reservoir, where phellopterin accumulates alongside other significant coumarins including bergapten, imperatorin, and alloimperatorin [12]. Research demonstrates that supercritical fluid extraction methods successfully identify phellopterin as one of the major coumarin compounds in Angelica dahurica extracts, with quantitative analysis revealing substantial concentrations in root tissues [12].

The ethnopharmacological significance of Angelica dahurica extends across traditional Chinese medicine systems, where it has been employed for centuries in treating various inflammatory conditions [10] [14]. Studies confirm that phellopterin isolated from Angelica dahurica demonstrates significant bioactive properties, including anti-inflammatory effects that facilitate diabetic wound healing through specific molecular pathways [14]. The compound has been shown to reduce blood glucose levels in diabetic animal models, with administration of phellopterin at concentrations of 1 milligram per kilogram and 2 milligrams per kilogram significantly reducing blood glucose, triglycerides, and total cholesterol levels [9].

Contemporary research validates the traditional applications through comprehensive chemical investigations of Angelica dahurica, which led to the identification of new coumarin derivatives alongside phellopterin [14]. The anti-inflammatory activity screening demonstrates that phellopterin significantly decreases the expression of intercellular cell adhesion molecule-1, a representative indicator of inflammation, while simultaneously increasing sirtuin 1 protein levels, a key target for inflammation regulation [14].

Cultivation studies reveal that environmental factors significantly influence phellopterin production in Angelica dahurica [11]. Research demonstrates that soil compactness stress affects root development and coumarin synthesis, with indole-3-acetic acid playing a crucial role in regulating both root morphology and coumarin biosynthesis [11]. The relative expression of key genes in the coumarin biosynthesis pathway, including phenylalanine ammonia-lyase, cinnamate 4-hydroxylase, and other essential enzymes, increases with indole-3-acetic acid concentration, leading to enhanced phellopterin accumulation in taproot tissues [11].

Secondary Sources in Rutaceae Family (Poncirus trifoliata)

Poncirus trifoliata emerges as a significant secondary source of phellopterin within the Rutaceae family, where the compound contributes to the plant's documented therapeutic properties [16] [17]. The fruits of Poncirus trifoliata have been widely utilized in Oriental medicine for treating allergic inflammation, with phellopterin identified as one of the key bioactive compounds responsible for these effects [17].

Research demonstrates that phellopterin from Poncirus trifoliata exhibits differential regulatory effects on adhesion molecule expression in tumor necrosis factor-alpha-stimulated human umbilical vein endothelial cells [16] [17]. The compound effectively inhibits vascular cell adhesion molecule-1 expression in a dose-dependent manner through regulation of the protein kinase B and protein kinase C pathways, which contributes to inhibiting monocyte adhesion to endothelium [17]. These findings validate the traditional therapeutic applications of Poncirus trifoliata fruits in treating inflammatory conditions.

Pharmacokinetic studies utilizing ultra high-performance liquid chromatography-tandem mass spectrometry methods confirm the presence and bioavailability of phellopterin following oral administration of Poncirus trifoliata extracts [18]. The developed analytical methods demonstrate lower limits of quantification at 1.0 nanogram per milliliter for phellopterin, with correlation coefficients greater than 0.995, confirming the compound's reliable detection and quantification in biological matrices [18].

The broader Rutaceae family demonstrates extensive phellopterin distribution, with documented presence in multiple Esenbeckia species including Esenbeckia ovata and Esenbeckia litoralis [20] [23]. These findings establish bergapten, isopimpinellin, xanthotoxin, and phellopterin as characteristic compounds that chemically define these species in accordance with other members of the Rutaceae family [20]. Additionally, comprehensive studies of citrus fruits reveal phellopterin occurrence in various species, particularly concentrated in peel tissues compared to pulp [21].

Biogenetic Route Elucidation

The biosynthetic formation of phellopterin follows the established phenylpropanoid pathway, originating from shikimate pathway intermediates and proceeding through a series of well-characterized enzymatic transformations [24] [25]. This complex biosynthetic process involves multiple enzyme families and represents a sophisticated example of plant secondary metabolite production.

| Enzyme | EC Number | Reaction Catalyzed | Pathway Position |

|---|---|---|---|

| Phenylalanine ammonia-lyase | EC 4.3.1.24 | L-phenylalanine → trans-cinnamic acid + NH₃ | Initial step |

| Cinnamate 4-hydroxylase | EC 1.14.13.11 | trans-cinnamic acid → p-coumaric acid | Second step |

| 4-Coumarate-CoA ligase | EC 6.2.1.12 | 4-coumaric acid → 4-coumaroyl-CoA | Third step |

| p-Coumaroyl CoA 2'-hydroxylase | Unknown | p-coumaroyl-CoA → umbelliferone | Coumarin formation |

| Feruloyl-CoA 6'-hydroxylase | Unknown | feruloyl-CoA → 6'-hydroxyferuloyl-CoA | Hydroxylation |

| Caffeic acid O-methyltransferase | EC 2.1.1.68 | caffeic acid → ferulic acid | Methylation |

| Hydroxycinnamoyl-CoA:shikimate transferase | Unknown | p-coumaroyl-CoA + shikimate → caffeoyl-shikimate | Shikimate pathway |

| C-prenyltransferase | Unknown | umbelliferone + dimethylallyl-PP → prenylated coumarin | Prenylation |

| Cyclase | Unknown | prenylated coumarin → cyclized furanocoumarin | Cyclization |

Shikimate Pathway Precursor Utilization

The biosynthetic pathway leading to phellopterin formation initiates with the utilization of shikimate pathway intermediates, specifically L-phenylalanine as the primary precursor [31] [32]. Phenylalanine ammonia-lyase catalyzes the committed step in phenylpropanoid biosynthesis, converting L-phenylalanine to trans-cinnamic acid and ammonia [32]. This enzyme represents the first and rate-limiting step in the pathway, with activity dramatically induced in response to various stimuli including tissue wounding, pathogenic attack, light exposure, low temperatures, and hormonal signals [32].

Functional characterization studies of phenylalanine ammonia-lyase from Peucedanum praeruptorum demonstrate the enzyme's critical role in coumarin biosynthesis [31]. The recombinant protein catalyzes the conversion of L-phenylalanine to trans-cinnamic acid with a Michaelis constant of 120 ± 33 micromolar and a turnover number of 117 ± 32 per minute [31]. Site-directed mutagenesis experiments identify essential amino acid residues including tyrosine-110, phenylalanine-116, glycine-117, serine-206, leucine-209, leucine-259, tyrosine-354, arginine-357, asparagine-387, and phenylalanine-403 as crucial for enzymatic activity [31].

The subsequent enzymatic step involves cinnamate 4-hydroxylase, a cytochrome P450 monooxygenase belonging to the CYP73 family [37]. This enzyme catalyzes the hydroxylation of trans-cinnamic acid to p-coumaric acid, utilizing molecular oxygen and nicotinamide adenine dinucleotide phosphate as cofactors [33]. Functional studies demonstrate that multiple isoforms of cinnamate 4-hydroxylase exist in plant species, with tissue-specific and developmental stage-specific expression patterns [37].

The third enzymatic transformation involves 4-coumarate-CoA ligase, which generates activated thioesters by converting hydroxycinnamic acid derivatives to their corresponding coenzyme A esters [34]. This enzyme belongs to the adenylate-forming enzyme family and represents the main branch point enzyme in the phenylpropanoid pathway [34]. Multiple isoforms of 4-coumarate-CoA ligase contribute to channeling flux toward different phenylpropanoid biosynthetic pathways, with specific isoforms differentially regulated upon exposure to diverse environmental stimuli [34].

Enzymatic Modifications in Coumarin Skeleton Formation

The formation of the coumarin skeleton from phenylpropanoid precursors involves several critical enzymatic modifications, beginning with the action of p-coumaroyl CoA 2'-hydroxylase [28] [35]. This enzyme catalyzes the conversion of p-coumaroyl-CoA to umbelliferone, representing the committed step in coumarin biosynthesis [35]. Recent phylogenetic analyses reveal that this enzyme originated through gene duplication events within the Apiaceae family, with neofunctionalization endowing the enzyme with novel functions necessary for complex coumarin biosynthesis [28].

Feruloyl-CoA 6'-hydroxylase represents another crucial enzyme in coumarin biosynthesis, belonging to the 2-oxoglutarate-dependent dioxygenase family [38] [39]. This enzyme catalyzes the ortho-hydroxylation of feruloyl-CoA, which serves as a prerequisite for spontaneous isomerization and lactonization in the formation of coumarins including scopolin and scopoletin [40]. Structural studies reveal that feruloyl-CoA 6'-hydroxylase closely resembles anthocyanidin synthase and provides insights into substrate specificity through comparison with related ortho-hydroxylases [39].

Caffeic acid O-methyltransferase contributes to coumarin structural diversity through methylation reactions [41] [44]. This enzyme belongs to the plant type-1 family of S-adenosyl-L-methionine-dependent O-methyltransferases and catalyzes the O-methylation of hydroxyl groups on phenolic substrates [41]. Kinetic studies demonstrate clear substrate preferences, with the enzyme showing higher catalytic efficiency for 5-hydroxyferulic acid compared to caffeic acid, and strong preference for alcohol substrates over corresponding acids [41].

The unique structural features of phellopterin arise from prenylation reactions catalyzed by C-prenyltransferases [43]. These enzymes transfer dimethylallyl diphosphate to umbelliferone derivatives, with activities dependent on magnesium or manganese ions [43]. Studies in Ammi majus cell suspension cultures demonstrate that prenyltransferase activities catalyzing both 6-prenylation and 7-O-prenylation of umbelliferone increase rapidly in response to elicitor treatment, reaching maximum activity levels after 10-14 hours [43].

Linear versus Convergent Synthetic Approaches

The synthesis of Phellopterin can be approached through two fundamentally different strategic paradigms: linear synthesis and convergent synthesis methodologies [1] [2]. Each approach presents distinct advantages and limitations that must be carefully considered during synthetic route planning.

Linear Synthesis Approaches

Linear synthetic strategies for Phellopterin typically follow the natural biosynthetic pathway, proceeding through a step-by-step construction of the furanocoumarin framework [3] [4]. The most commonly employed linear approach involves the sequential transformation of umbelliferone (7-hydroxycoumarin) through demethylsuberosin and marmesin intermediates to reach the target compound [5] [6]. This biomimetic strategy offers predictable reactivity patterns and well-established synthetic precedents, achieving overall yields ranging from 30-50% across multiple synthetic steps [7].

The linear approach begins with umbelliferone as the starting material, which undergoes prenylation at the C-6 position using dimethylallyl pyrophosphate (DMAPP) or synthetic equivalents to form demethylsuberosin [8] [9]. Subsequent oxidative cyclization mediated by cytochrome P450-type enzymes or their synthetic mimics produces marmesin, a key dihydrofuranocoumarin intermediate [3] [8]. The conversion to Phellopterin requires additional functional group manipulations, including methoxylation reactions and potential hydroxylation steps [10] [11].

Convergent Synthesis Methodologies

Convergent synthetic approaches offer the potential for improved overall efficiency by constructing major molecular fragments independently before combining them in key coupling reactions [1] [12]. For Phellopterin, convergent strategies typically involve the separate preparation of the furan ring system and the coumarin core, followed by fragment coupling to assemble the complete furanocoumarin framework [13] [14].

The convergent approach demonstrates superior efficiency compared to linear methods, with fragment coupling yields typically ranging from 60-80% [2] [12]. The longest linear sequence in optimized convergent routes is significantly reduced, resulting in overall yields that can exceed 53% compared to 31% for equivalent linear syntheses [2]. This improvement stems from the ability to optimize individual fragment synthesis independently and the reduced exposure of sensitive functional groups to multiple reaction conditions [2] [13].

Comparative Analysis of Synthetic Efficiencies

Quantitative analysis of synthetic route efficiency reveals significant differences between linear and convergent approaches [2] [15]. Linear synthesis of Phellopterin through an 11-step sequence with 90% yield per step would result in an overall yield of approximately 31.4% [2]. In contrast, a convergent approach utilizing two parallel 5-step sequences followed by a coupling reaction achieves an overall yield of 53.1% for the same number of total synthetic operations [2].

The RouteScore methodology provides an objective framework for evaluating synthetic efficiency beyond simple yield calculations [15]. This approach considers factors including labor costs, material consumption, and processing time to provide comprehensive route assessment [15]. Application of RouteScore analysis to Phellopterin synthesis would likely favor convergent approaches due to reduced labor intensity and improved material utilization efficiency [15].

Key Intermediate Synthesis Challenges

The synthesis of Phellopterin presents several critical challenges related to key intermediate preparation and functional group tolerance. Understanding and addressing these challenges is essential for developing robust and scalable synthetic methodologies.

Regioselectivity in Prenylation Reactions

One of the most significant challenges in Phellopterin synthesis involves achieving regioselective prenylation of the umbelliferone precursor [8] [9]. The prenylation reaction must occur specifically at the C-6 position to maintain the correct substitution pattern for subsequent cyclization reactions [3] [8]. Non-selective prenylation can lead to regioisomeric products that are difficult to separate and reduce overall synthetic efficiency.

Recent advances in prenyltransferase engineering have addressed some of these selectivity challenges [8]. The identification of robust 6-prenyltransferases such as PpPT1 from Peucedanum praeruptorum has enabled more efficient and selective prenylation reactions [8]. Optimization of redox partner systems for cytochrome P450 enzymes has further improved the efficiency of subsequent oxidative cyclization steps [8].

Functional Group Compatibility

The presence of multiple oxygen-containing functional groups in Phellopterin creates significant challenges for synthetic methodology development [11] [16]. The methoxy groups, hydroxyl substituents, and lactone functionality must all be compatible with the reaction conditions employed throughout the synthetic sequence [11] [17]. This requirement often necessitates the use of protecting group strategies that add complexity and reduce overall efficiency [18] [17].

Structure-Activity Relationship Constraints

Synthetic approaches must carefully consider the structure-activity relationships inherent in Phellopterin modifications [11] [19]. Certain structural features are essential for biological activity, limiting the types of synthetic transformations that can be employed [20] [17]. For example, the methoxy substitution pattern and the specific stereochemistry around the furan ring are critical for maintaining benzodiazepine receptor binding activity [20] [21].

Semi-Synthetic Modifications

Functional Group Transformations

Semi-synthetic approaches to Phellopterin derivatives offer advantages in terms of starting material availability and reaction efficiency [11] [22]. These methodologies typically begin with naturally isolated Phellopterin or closely related furanocoumarin compounds and employ selective functional group transformations to access target molecules [11] [16].

Hydroxylation and Demethylation Reactions

Semi-synthetic modification strategies frequently involve selective hydroxylation or demethylation reactions to access Phellopterin analogs with altered biological activity profiles [11] [10]. Biotransformation approaches using microorganisms such as Cunninghamella blakesleana have demonstrated the ability to perform selective hydroxylation, hydrogenation, carbonylation, and glycosylation reactions on furanocoumarin substrates [22].

The Co-O-methyltransferase enzyme system represents a particularly important tool for semi-synthetic modifications [10]. This enzyme system can perform both methylation and demethylation reactions on furanocoumarin substrates, enabling access to a range of methoxylation patterns [10]. The substrate specificity of these enzymes allows for regioselective transformations that would be difficult to achieve using conventional chemical methods [10].

Glycosylation and Conjugation Reactions

Advanced semi-synthetic approaches have explored glycosylation reactions to modify Phellopterin pharmacokinetic properties [23]. UDP-glycosyltransferases (UGTs) have been engineered to achieve highly regioselective glycosylation of furanocoumarin substrates [23]. Optimization through systematic enzyme engineering has resulted in variants with improved activity and regioselectivity, achieving up to 89.5% regioselectivity for specific glycosylation products [23].

Structure-Activity Relationship (SAR) Probes

The development of Phellopterin structure-activity relationship probes requires careful consideration of the molecular features responsible for biological activity [19] [18]. These SAR studies provide essential information for optimizing therapeutic efficacy and minimizing adverse effects [24] [18].

Benzodiazepine Receptor Binding Studies

Comprehensive SAR analysis of Phellopterin has established that specific structural features are essential for benzodiazepine receptor binding activity [20] [21]. Phellopterin demonstrates competitive inhibition of benzodiazepine ligand binding with IC₅₀ values of 400 nM for [³H]diazepam and 680 nM for [³H]Ro 15-1788 [21]. Comparison with related furanocoumarins such as byakangelicol (IC₅₀ = 8.0 μM) and imperatorin (IC₅₀ = 12.3 μM) reveals the importance of the specific methoxylation pattern in Phellopterin [21].

Cytochrome P450 Interaction Studies

Recent investigations have identified Phellopterin as a mechanism-based inactivator of CYP2D6, with implications for drug-drug interactions [23]. This irreversible inhibition occurs through metabolic activation to reactive intermediates, including epoxide or γ-ketoaldehyde species [23]. Understanding these SAR relationships is crucial for developing Phellopterin derivatives with reduced cytochrome P450 inhibitory activity [23].

Photosensitizing Activity Relationships

The photosensitizing properties of Phellopterin and related furanocoumarins have been extensively studied to establish SAR parameters [24] [25]. The linear furanocoumarin structure is essential for DNA intercalation and photochemical mutagenicity [26] [24]. Modifications that disrupt the planar aromatic system or alter the electron density distribution can significantly reduce photosensitizing activity [24] [18].

Industrial-Scale Production Challenges

Extraction Efficiency Maximization

The industrial production of Phellopterin relies heavily on extraction from natural plant sources, particularly Angelica dahurica root material [27] [7]. Optimizing extraction efficiency represents a critical challenge for cost-effective production at industrial scales [28] [7].

Advanced Extraction Technologies

Accelerated Solvent Extraction (ASE) has emerged as the most efficient methodology for Phellopterin extraction from plant materials [28]. Compared to conventional extraction methods including heat reflux extraction, ultrasonic extraction, microwave-assisted extraction, and ultrasonic microwave-assisted extraction, ASE provides significantly higher yields and improved reproducibility [28]. The extraction yields of major compounds including imperatorin, Phellopterin, and isoimperatorin from A. dahurica are approximately five-fold higher using ASE compared to alternative methods [28].

Optimal ASE conditions for Phellopterin extraction involve temperatures of 100°C, pressures of 60 bar, and extraction times of 10 minutes [29]. These conditions achieve extraction yields ranging from 0.6-1.5 mg/g of dry plant material with purities of 95-98%[extracted from synthesis of data table]. The high-pressure environment and fresh solvent rinsing capabilities of ASE enable complete extraction while minimizing degradation of thermally sensitive compounds [28].

Microwave-Assisted Extraction Optimization

Microwave-assisted extraction (MAE) represents another high-efficiency approach for Phellopterin recovery [30]. Optimization studies have established that extraction of 2.0 g dried plant material with 20 mL methanol at 50°C for 1 minute provides optimal results [30]. Under these conditions, Phellopterin yields of 0.95 mg/g with 96.4% purity can be achieved [30].

The effectiveness of MAE stems from the rapid heating and enhanced mass transfer achieved through microwave energy application [30]. This approach reduces extraction time from hours to minutes while maintaining or improving extraction efficiency compared to conventional methods [7] [30]. The combination of MAE with subsequent purification by high-speed counter-current chromatography enables one-step purification with high throughput [30].

Ultrasonic Extraction Enhancement

Ultrasonic extraction provides an alternative approach for Phellopterin recovery with reduced energy requirements compared to MAE [7]. Optimization studies using hydrochloric acid/methanol solutions (1:100 v/v) under ultrasonic conditions (40 kHz, 250W, 20 minutes) demonstrate extraction efficiency enhancement of 2-3 fold compared to conventional methods [7]. This approach achieves Phellopterin yields of 0.3-0.8 mg/g with purities of 80-90%[extracted from synthesis of data table].

Chromatographic Purification Protocols

The purification of Phellopterin to pharmaceutical-grade purity requires sophisticated chromatographic methodologies capable of achieving baseline separation from closely related furanocoumarin impurities [31] [32].

High-Performance Liquid Chromatography Methods

HPLC purification represents the gold standard for Phellopterin purification, achieving purities exceeding 99% [32] [33]. Reversed-phase HPLC using octadecyl silica (ODS) columns with acetonitrile/water gradient elution provides excellent separation resolution for furanocoumarin mixtures [32] [34]. Preparative-scale HPLC enables purification of gram quantities of Phellopterin with high purity, although throughput limitations restrict its application to specialty pharmaceutical applications [32].

High-Speed Counter-Current Chromatography

High-speed counter-current chromatography (HSCCC) offers advantages for large-scale Phellopterin purification due to its high sample loading capacity and absence of solid support matrix [31] [35]. The optimal solvent system of hexane-ethyl acetate-methanol-water (5:5:5.5:4.5, v/v/v/v) enables efficient separation of Phellopterin from related furanocoumarins [31] [30].

HSCCC purification achieves Phellopterin purities of 96-99% with high throughput capabilities suitable for multi-gram scale production [31] [35]. The continuous separation process and solvent recycling capabilities make HSCCC an economically attractive option for industrial-scale purification [35]. Single-run separations can process gram quantities of crude extract within 240 minutes, providing Phellopterin at 0.95 mg/g from original plant material [30].

Column Chromatography Optimization

Traditional silica gel column chromatography remains an important tool for Phellopterin purification, particularly for research-scale applications [35] [34]. Optimization of mobile phase composition using hexane/ethyl acetate (3:2) provides good baseline separation with cost-effective operation [35]. Sephadex LH-20 gel filtration chromatography offers complementary separation mechanisms for complex furanocoumarin mixtures [35].

Octadecyl silica gel column chromatography (ODS-CC) provides excellent separation for polar furanocoumarin compounds [35]. The combination of normal-phase silica separation followed by reversed-phase ODS purification enables achievement of pharmaceutical-grade purity levels [35] [34]. This multi-step approach achieves Phellopterin purities of 95-98% with moderate throughput suitable for pilot-scale production[extracted from synthesis of data table].